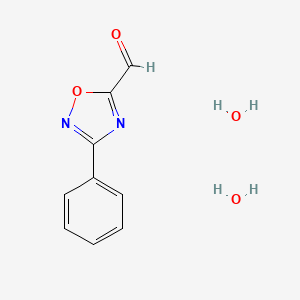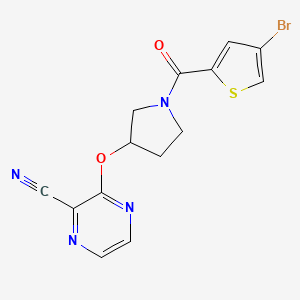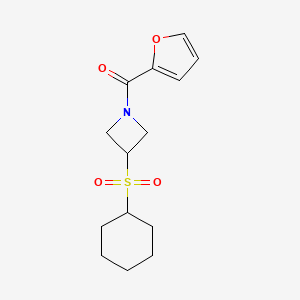
3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde dihydrate is a useful research compound. Its molecular formula is C9H10N2O4 and its molecular weight is 210.189. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Novel Derivatives
The compound 3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde dihydrate is utilized in the synthesis of diverse derivatives with potential bioactivities. For instance, the reaction of 2,4-disubstituted-2,3-dihydro-1,5-benzothiazepine with α-chloro-2-phenyl-1,2,3-triazole-4-carbaldehyde oxime in the presence of triethylamine leads to the formation of 2-phenyl-1,2,3-triazol-4-yl[1,2,4] oxadiazolo[4,5-a][1,5] benzothiazepine derivatives. These compounds, due to the presence of benzothiazepine, 1,2,3-triazole, and 1,2,4-oxadiazole moieties, are predicted to exhibit interesting bioactivities (Wang Ran, 2008).
Development of Antimicrobial Agents
This compound is instrumental in the creation of compounds with antimicrobial properties. For example, novel steroidal 17-2'-(1',3',4')-oxadiazoles were efficiently synthesized via aldehyde N-acylhydrazone intermediates, and their cytotoxic activities were evaluated, revealing significant potency against certain malignant cell lines (D. Kovács et al., 2014). Additionally, new oxadiazole thioglycosides incorporating 1,3,4-oxadiazole, triazole, and triazine moieties were synthesized and displayed high anti-tumor activities against breast and liver cell lines in vitro (M. Abu-Zaied et al., 2011).
Development of Antiinflammatory Agents
The compound has also been used in the synthesis of antiinflammatory agents. 4,5-dihydro-l,2,4-oxadiazoles were synthesized from arylamidoximes and isobutyraldehyde, and upon oxidation, the resultant compounds demonstrated significant antiinflammatory activity (R. Srivastava et al., 2000).
Synthesis of Heterocycles
Furthermore, the compound serves as a precursor for synthesizing various heterocycles, essential in medicinal chemistry for developing novel therapeutic agents. For instance, 3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde, structurally related to this compound, was used to synthesize a series of novel heterocycles with potential pharmacological importance (Mohammed A. Baashen et al., 2017).
Advancements in Optoelectronic Materials
The compound is also pivotal in the development of optoelectronic materials, such as light-emitting diodes. Polymers with Carbazole-Oxadiazole side chains, utilizing the oxadiazole moiety, were synthesized and showed promise as ambipolar hosts for phosphorescent light-emitting diodes, demonstrating good thermal stability and potential for solution-processable applications (Yadong Zhang et al., 2011).
Propiedades
IUPAC Name |
3-phenyl-1,2,4-oxadiazole-5-carbaldehyde;dihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2.2H2O/c12-6-8-10-9(11-13-8)7-4-2-1-3-5-7;;/h1-6H;2*1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVROCFZDFSQXHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C=O.O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(4-Chlorophenyl)pyrrolidinylmethyl]quinolin-8-ol](/img/structure/B2415771.png)

![3-[(5-Methyl-1,2-oxazol-3-yl)amino]-5-(2-methylpropyl)cyclohex-2-en-1-one](/img/structure/B2415774.png)
![1-[4-Methoxy-3-(trifluoromethyl)phenyl]triazole](/img/structure/B2415775.png)
![1-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-(1-methylindol-3-yl)ethanone](/img/structure/B2415776.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2415780.png)
![N-(3-methylbutyl)-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetamide](/img/structure/B2415781.png)
![Tert-butyl 4-[9H-fluoren-9-ylmethoxycarbonyl-[(1R,3S)-3-methoxycarbonylcyclopentyl]amino]piperidine-1-carboxylate](/img/structure/B2415783.png)
![2-[(4-tert-butylphenyl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)propanamide](/img/structure/B2415786.png)




